An In-depth Technical Guide to 5-Fluoro-2-hydroxybenzamide: Properties, Synthesis, and Spectroscopic Analysis
An In-depth Technical Guide to 5-Fluoro-2-hydroxybenzamide: Properties, Synthesis, and Spectroscopic Analysis
This technical guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and detailed spectroscopic analysis of 5-Fluoro-2-hydroxybenzamide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to facilitate its application in research and development.
Introduction and Core Chemical Identity
5-Fluoro-2-hydroxybenzamide is a fluorinated aromatic compound belonging to the benzamide class of molecules. The presence of a fluorine atom, a hydroxyl group, and an amide functional group on the benzene ring imparts unique electronic properties and reactivity, making it a valuable building block in medicinal chemistry and organic synthesis.[1][2] The strategic placement of the fluorine atom can influence the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[3]
This guide will delve into the fundamental characteristics of 5-Fluoro-2-hydroxybenzamide, offering a robust foundation for its use in the laboratory.
Chemical Structure and Identifiers
The structural integrity and unambiguous identification of a chemical compound are paramount in any scientific endeavor. The following section and diagram provide the key identifiers for 5-Fluoro-2-hydroxybenzamide.
Caption: Chemical structure of 5-Fluoro-2-hydroxybenzamide.
Table 1: Chemical Identifiers for 5-Fluoro-2-hydroxybenzamide
| Identifier | Value | Source |
| IUPAC Name | 5-fluoro-2-hydroxybenzamide | PubChem[4] |
| CAS Number | 56874-97-6 | PubChem[4], Amerigo Scientific[5] |
| Molecular Formula | C₇H₆FNO₂ | PubChem[4], Amerigo Scientific[5] |
| Molecular Weight | 155.13 g/mol | PubChem[4], ChemScene[6] |
| InChI | InChI=1S/C7H6FNO2/c8-4-1-2-6(10)5(3-4)7(9)11/h1-3,10H,(H2,9,11) | PubChem[4], BOC Sciences[] |
| InChIKey | OBFYYFBQCWHDRP-UHFFFAOYSA-N | PubChem[4], BOC Sciences[] |
| SMILES | C1=CC(=C(C=C1F)C(=O)N)O | PubChem[4], ChemScene[6] |
| Synonyms | 5-Fluoro-salicylamide, Benzamide, 5-fluoro-2-hydroxy- | PubChem[4], ChemScene[6] |
Physicochemical and Computed Properties
The physicochemical properties of a molecule are critical determinants of its behavior in various chemical and biological systems. The following table summarizes key computed properties that provide insights into the molecule's polarity, bioavailability, and potential for hydrogen bonding.
Table 2: Computed Physicochemical Properties of 5-Fluoro-2-hydroxybenzamide
| Property | Value | Source |
| Topological Polar Surface Area (TPSA) | 63.32 Ų | ChemScene[6] |
| logP (octanol-water partition coefficient) | 0.6302 | ChemScene[6] |
| Hydrogen Bond Donors | 2 | ChemScene[6] |
| Hydrogen Bond Acceptors | 2 | ChemScene[6] |
| Rotatable Bonds | 1 | ChemScene[6] |
These computed values suggest that 5-Fluoro-2-hydroxybenzamide possesses moderate polarity and a good balance of hydrophilic and lipophilic character, which are often desirable characteristics in drug candidates.
Synthesis of 5-Fluoro-2-hydroxybenzamide: A Proposed Experimental Protocol
Synthesis Workflow Diagram
Caption: Proposed two-step synthesis of 5-Fluoro-2-hydroxybenzamide.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 5-Fluoro-2-hydroxybenzoyl chloride
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Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend 5-Fluorosalicylic acid (1 equivalent) in an excess of thionyl chloride (SOCl₂) (e.g., 5-10 equivalents). A catalytic amount of N,N-dimethylformamide (DMF) (a few drops) can be added to facilitate the reaction.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 76 °C) and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.
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Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure. The resulting crude 5-Fluoro-2-hydroxybenzoyl chloride, an acid chloride, is typically used in the next step without further purification.
Rationale: The conversion of the carboxylic acid to an acid chloride is a standard procedure to activate the carboxyl group for subsequent nucleophilic acyl substitution. Thionyl chloride is a common and effective reagent for this transformation.[9]
Step 2: Synthesis of 5-Fluoro-2-hydroxybenzamide
-
Reaction Setup: Cool the crude 5-Fluoro-2-hydroxybenzoyl chloride in an ice bath.
-
Reaction Execution: Slowly add a concentrated aqueous solution of ammonium hydroxide (NH₄OH) dropwise to the cooled acid chloride with vigorous stirring. An exothermic reaction will occur, and a precipitate of 5-Fluoro-2-hydroxybenzamide will form.
-
Work-up and Purification: After the addition is complete, continue stirring the mixture for an additional 30 minutes. Collect the solid precipitate by vacuum filtration and wash it with cold water to remove any unreacted ammonia and ammonium salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 5-Fluoro-2-hydroxybenzamide.
Rationale: The highly reactive acid chloride readily undergoes nucleophilic attack by ammonia to form the stable amide product. The use of an ice bath and slow addition helps to control the exothermic nature of the reaction.
Spectroscopic Characterization
The structural elucidation of a synthesized compound relies on a combination of spectroscopic techniques. Based on the structure of 5-Fluoro-2-hydroxybenzamide and data from analogous compounds, the expected spectral data are outlined below.
¹H NMR Spectroscopy (Proton NMR)
The ¹H NMR spectrum of 5-Fluoro-2-hydroxybenzamide in a suitable deuterated solvent (e.g., DMSO-d₆) is expected to show distinct signals for the aromatic protons, the amide protons, and the hydroxyl proton.
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Aromatic Protons (3H): The three protons on the benzene ring will appear in the aromatic region (typically δ 6.5-8.0 ppm). Due to the substitution pattern, complex splitting patterns (doublets and doublets of doublets) are expected due to coupling with each other and with the fluorine atom.
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Amide Protons (2H): The two protons of the primary amide group (-CONH₂) are expected to appear as two broad singlets in the region of δ 7.0-8.5 ppm. The broadness is due to the quadrupole moment of the nitrogen atom and potential for restricted rotation around the C-N bond.[10]
-
Hydroxyl Proton (1H): The phenolic hydroxyl proton (-OH) is expected to appear as a broad singlet at a downfield chemical shift (typically δ 9.0-13.0 ppm), the exact position being dependent on concentration and solvent.[10]
¹³C NMR Spectroscopy (Carbon NMR)
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
-
Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbon attached to the fluorine atom will show a large one-bond C-F coupling constant.
-
Carbonyl Carbon (1C): The carbonyl carbon of the amide group is expected to appear significantly downfield (δ 165-175 ppm).
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.
-
O-H and N-H Stretching: Broad absorption bands are expected in the region of 3100-3500 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group and the N-H stretching of the amide group.[10]
-
C=O Stretching: A strong absorption band characteristic of the amide carbonyl (Amide I band) is expected in the region of 1630-1680 cm⁻¹.[10]
-
N-H Bending: An absorption band for the N-H bending vibration (Amide II band) is expected around 1600-1650 cm⁻¹.[10]
-
C-F Stretching: A strong absorption band for the C-F bond is expected in the region of 1000-1300 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound.
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Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 5-Fluoro-2-hydroxybenzamide (m/z = 155.13).
Safety and Handling
5-Fluoro-2-hydroxybenzamide should be handled with appropriate safety precautions in a laboratory setting. Based on the available GHS classification, the following hazards are identified:
Table 3: GHS Hazard and Precautionary Statements
| Hazard Statement | Description | Source |
| H302 | Harmful if swallowed | PubChem[4] |
| H315 | Causes skin irritation | PubChem[4] |
| H319 | Causes serious eye irritation | PubChem[4] |
| H335 | May cause respiratory irritation | PubChem[4] |
Recommended Handling Procedures:
-
Use in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, flush the affected area with plenty of water.
-
Store in a tightly sealed container in a cool, dry place.
Applications and Future Directions
Benzamide derivatives are a well-established class of compounds with a wide range of pharmacological activities.[2] The introduction of a fluorine atom in 5-Fluoro-2-hydroxybenzamide can significantly modulate its biological properties, making it an attractive scaffold for drug discovery.[3]
Potential areas of application include:
-
Medicinal Chemistry: As a building block for the synthesis of more complex molecules with potential therapeutic applications.
-
Fragment-Based Drug Discovery: The molecule's size and functional groups make it a suitable candidate for fragment-based screening to identify new drug leads.
-
Materials Science: As a precursor for the synthesis of novel fluorinated polymers and materials with unique properties.
Further research into the biological activity of 5-Fluoro-2-hydroxybenzamide and its derivatives is warranted to explore its full potential in various scientific disciplines.
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